Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate

Description

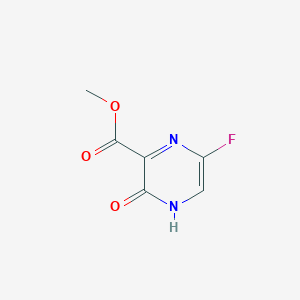

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (CAS 356783-27-2) is a pyrazine derivative with the molecular formula C₆H₅FN₂O₃ and a molecular weight of 172.11 g/mol . Structurally, it features a methyl ester at position 2, a fluorine substituent at position 6, and a hydroxyl group at position 3 (Figure 1). Its aliases include 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylic acid methyl ester and methyl 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylate .

Properties

IUPAC Name |

methyl 5-fluoro-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAQOOMADZVENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CNC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate, also known as Favipiravir, is a potent RNA polymerase inhibitor . It primarily targets the RNA-dependent RNA polymerase of various RNA viruses.

Mode of Action

Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of the influenza virus. This inhibition disrupts the replication process of the virus, thereby preventing its proliferation within the host organism.

Biochemical Pathways

The active form of Favipiravir, known as T-705 ribofuranosyl triphosphate (T-705 RTP), is generated from the parent drug by a series of intracellular enzymes. This active form then inhibits the RNA-dependent RNA polymerase, affecting the replication pathway of the virus.

Pharmacokinetics

It is known that the compound is synthesized through a series of chemical reactions, including esterification, amidation, and fluorination.

Result of Action

The inhibition of RNA-dependent RNA polymerase by Favipiravir results in a significant reduction in viral load. This leads to a decrease in the severity of symptoms associated with viral infections.

Action Environment

The efficacy and stability of Favipiravir can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability. Additionally, the compound should be handled with care to avoid dust formation and inhalation.

Biochemical Analysis

Biochemical Properties

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of RNA polymerase. This compound interacts with various enzymes and proteins, including RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and preventing viral replication.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase, leading to a decrease in viral RNA synthesis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the replication machinery of RNA viruses. As a result, this compound can effectively reduce viral load and improve cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with RNA-dependent RNA polymerase. By occupying the active site of the enzyme, this compound inhibits the polymerase activity, preventing the synthesis of viral RNA. Additionally, this compound may induce changes in gene expression and enzyme activity, further contributing to its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antiviral activity. Prolonged exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity. Higher doses may result in adverse effects, including toxicity and potential damage to cellular structures. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. This compound undergoes metabolic transformations that influence its efficacy and stability. Understanding these pathways is crucial for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and effectiveness. Proper distribution is essential for achieving the desired therapeutic outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate is a pyrazine derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazine ring,

- A carboxylate group,

- A hydroxyl group,

- A fluorine substituent at the 6-position.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have explored the compound's effectiveness against various microbial strains. It has been noted that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazines have shown activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | >128 µg/mL |

| Similar pyrazine derivatives | E. faecalis | <64 µg/mL |

These findings suggest that while this compound may not show strong antimicrobial activity by itself, modifications to its structure could enhance efficacy against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. The compound was tested on A549 lung cancer cells, with results indicating a dose-dependent reduction in cell viability.

| Treatment Concentration | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control (untreated) | 100 | - |

| 100 µM | 63.4 | p < 0.05 |

| 200 µM | 38.3 | p < 0.001 |

These results suggest that this compound can significantly reduce the viability of cancer cells, indicating potential for further development as an anticancer agent.

The mechanism underlying the biological activities of this compound is still under investigation. Preliminary studies suggest that the compound may exert its effects through:

- Induction of apoptosis in cancer cells,

- Disruption of microbial cell wall synthesis,

- Modulation of specific enzyme activities involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound, against clinically isolated strains of bacteria. The results indicated variable efficacy, with some derivatives outperforming others in terms of MIC values.

- Anticancer Potential : Research conducted on A549 cells showed that treatment with this compound resulted in significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. This positions the compound as a candidate for further exploration in cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Methyl 3-bromo-6-methylpyrazine-2-carboxylate | Methyl 5-chloro-6-methylpyrazine-2-carboxylate |

|---|---|---|---|

| LogP (Lipophilicity) | ~1.2 (moderate polarity) | ~2.5 (high lipophilicity) | ~2.0 (moderate lipophilicity) |

| Solubility (H₂O) | 15 mg/mL (pH 7) | <5 mg/mL | 8 mg/mL |

| Melting Point | 125–128°C | 90–93°C | 110–115°C |

- The hydroxyl group in this compound improves water solubility compared to brominated or methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.